5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine, also known as CP-471, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has a unique structure that makes it a promising candidate for drug development.
Scientific Research Applications
5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been investigated for its potential use as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.
Mechanism of Action
The mechanism of action of 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, this compound has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anxiolytic and sedative effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine is its unique structure, which makes it a promising candidate for drug development. Additionally, this compound has been shown to have activity against a variety of cancer cell lines, making it a potential treatment for cancer. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine. One direction is to further investigate its potential as a treatment for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry. Finally, future studies should focus on improving the solubility of this compound to make it more practical for use in lab experiments.
Synthesis Methods
The synthesis of 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 2,4-dichloro-5-nitropyridazine with sodium azide and sodium hydride in dimethylformamide. This reaction yields the intermediate compound, which is then subjected to cyclopropanation using ethyl diazoacetate and copper(I) iodide. The resulting compound is then treated with hydrazine hydrate to obtain this compound.
Properties
IUPAC Name |
6,7,9,10-tetrazatricyclo[5.3.0.02,4]deca-1(10),2,4,8-tetraene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4/c1-4-2-8-10-3-7-9-6(10)5(1)4/h1-3,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIVWPUUICAHNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C1=CNN3C2=NN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70667083 |
Source
|
Record name | 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70667083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175894-09-4 |
Source
|
Record name | 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70667083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.